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Compound of Interest

Compound Name: 4-Chloro-8-nitroquinazoline

Cat. No.: B035215 Get Quote

A detailed examination of the molecular docking performance of various quinazoline-based

compounds against key cancer-associated protein kinases.

This guide provides a comparative analysis of in silico molecular docking studies of various

quinazoline derivatives, offering insights into their potential as inhibitors of key protein kinases

implicated in cancer, such as EGFR and PI3K. While specific docking data for 4-Chloro-8-
nitroquinazoline was not readily available in the reviewed literature, this document presents a

comprehensive comparison of other relevant quinazoline compounds, providing a valuable

resource for researchers, scientists, and drug development professionals. The data is

presented in a structured format to facilitate easy comparison of binding affinities and

interactions with their respective protein targets.

Experimental Protocols for Molecular Docking
The methodologies outlined below are a synthesis of protocols reported in various studies on

the molecular docking of quinazoline derivatives.

1. Protein Preparation:

The three-dimensional crystal structures of the target proteins, such as the Epidermal

Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1XKK) and the p110α subunit of

PI3Kα (PDB ID: 4TV3), were retrieved from the Protein Data Bank.[1][2][3]

Protein preparation involved the removal of water molecules and any co-crystallized ligands.
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Hydrogen atoms were added to the protein structure, and charges were assigned.

The protein structure was then minimized to relieve any steric clashes.

2. Ligand Preparation:

The 2D structures of the quinazoline derivatives were drawn using chemical drawing

software and converted to 3D structures.

The ligands were then energetically minimized using appropriate force fields.

For docking, the ligands were prepared by assigning Gasteiger charges and defining

rotatable bonds.

3. Molecular Docking Simulation:

Molecular docking was performed using software such as AutoDock Vina or GOLD.[2]

The docking site on the protein was defined by creating a grid box that encompassed the

active site of the enzyme.

The prepared ligands were then docked into the defined active site of the receptor.

The docking simulations generated multiple binding poses for each ligand, which were then

scored based on their binding affinity (e.g., binding energy in kcal/mol or a fitness score).[2]

The pose with the lowest binding energy or highest fitness score was considered the most

favorable.

4. Analysis of Docking Results:

The binding interactions of the docked ligands with the amino acid residues in the active site

of the protein were visualized and analyzed.

Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified to

understand the molecular basis of the ligand's binding affinity.
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The following tables summarize the in silico and in vitro data for various quinazoline derivatives

against EGFR and PI3K, as reported in the literature.

Table 1: Docking Scores and Biological Activity of Quinazoline Derivatives Targeting EGFR

Compound Target
Docking
Software

Docking
Score/Bindi
ng Energy

IC50 (µM) Reference

Varlitinib
EGFR

(1XKK)
GOLD

109 (Fitness

Score)
- [2]

Imatinib
EGFR

(1XKK)

AutoDock

Vina

-10.9

kcal/mol
- [2]

Compound

9c
EGFR - - 0.59 [4]

Compound 1 EGFR (4I23) - -7.951 - [5]

Compound 2 EGFR (4I23) - - 0.1 [5]

Compound 3 EGFR - -
Potent anti-

proliferation
[5]

Gefitinib EGFR - -
Reference

Drug
[3][5]

Erlotinib EGFR - -
Reference

Drug
[3]

Lapatinib EGFR - -
Reference

Drug
[3][5]

Table 2: Docking Scores and Biological Activity of Quinazoline Derivatives Targeting PI3K
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Compound Target
Docking
Software

Docking
Score/Bindi
ng Energy

IC50 (µM) Reference

Compound

7b
PI3Kα (4TV3) - - 50 [1][6]

Compound

7c
PI3Kα (4TV3) - - 500 [1][6]

Gedatolisib

(8)
PI3Kα (4TV3) - -

Reference

Compound
[1][6]

Compound 5 PI3K
Schrodinger

2016

-7.85

kcal/mol
- [7][8]

Compound 3 PI3K
Schrodinger

2016

-7.17

kcal/mol
- [7][8]

AMG-319 PI3K
Schrodinger

2016

-4.36

kcal/mol

Reference

Drug
[7][8]

PI-103 PI3K
Schrodinger

2016

-6.83

kcal/mol
- [7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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